molecular formula C29H27ClFN7O2 B1679757 PHA 408 CAS No. 503555-55-3

PHA 408

货号: B1679757
CAS 编号: 503555-55-3
分子量: 560.0 g/mol
InChI 键: ZLEZHGHFWIHCGU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

PHA 408 会经历各种类型的化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂 . 这些反应形成的主要产物取决于所用条件和试剂。 例如,this compound 的氧化会导致羟基化衍生物的形成,而还原会导致胺衍生物的形成 .

科学研究应用

Biochemical Properties and Mechanism of Action

PHA 408 is characterized by its ability to inhibit the phosphorylation and degradation of IκBα, thereby preventing the translocation of NF-κB to the nucleus. This action reduces the expression of pro-inflammatory mediators, such as cytokines and chemokines, which are pivotal in inflammatory responses.

Key Biochemical Properties

  • Type : ATP-competitive inhibitor
  • Target : IKK-2
  • Effect : Suppresses inflammation-induced cellular events

Scientific Research Applications

This compound is utilized in various research settings to explore its effects on inflammation and immune responses. Below are some notable applications:

  • Inflammatory Disease Models :
    • This compound has been tested in animal models for conditions like rheumatoid arthritis and chronic obstructive pulmonary disease. Studies indicate that it effectively reduces inflammation without significant adverse effects.
  • Cellular Immunology :
    • Research has shown that this compound can enhance CD8+ T cell activation in macrophage-dense environments, which is critical for cellular immunity. This was demonstrated through experiments where PHA increased the percentage of activated CD8+ T cells .
  • Cancer Research :
    • The compound's inhibition of the NF-κB pathway makes it a valuable tool in cancer research, particularly in understanding tumor microenvironments and the role of inflammation in cancer progression .

Case Study 1: Rheumatoid Arthritis

In a study involving animal models of rheumatoid arthritis, this compound demonstrated significant efficacy at doses that did not cause adverse effects. The compound inhibited key inflammatory markers and reduced joint swelling, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: CD8+ T Cell Activation

Research focusing on T cell activation revealed that this compound could markedly expand CD8+ T cells under macrophage-dense conditions. This was evidenced by an increase in the number of interferon-gamma-producing CD8+ T cells, highlighting its role in enhancing immune responses .

生物活性

PHA-408, a selective inhibitor of IκB kinase-beta (IKKβ), has garnered attention for its potential therapeutic applications, particularly in the context of inflammatory diseases. This article explores the biological activity of PHA-408, highlighting its anti-inflammatory effects, pharmacokinetics, and relevant case studies.

PHA-408 is chemically characterized as 8-(5-chloro-2-(4-methylpiperazin-1-yl)isonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[γ]indazole-3-carboxamide. It functions by inhibiting IKKβ, a critical kinase involved in the activation of NF-κB, a transcription factor that regulates the expression of various pro-inflammatory cytokines. By inhibiting this pathway, PHA-408 can reduce inflammation in various models of disease.

Pharmacokinetics

Research indicates that PHA-408 has favorable pharmacokinetic properties:

  • IC50 : 40 ± 2 nM (in vitro)
  • EC50 : 27–29 mg/kg (in vivo)
  • Half-life : 3.4 hours
  • Oral bioavailability : 50–60% in rats

These properties suggest that PHA-408 is not only effective at low concentrations but also has a reasonable duration of action when administered orally .

In Vivo Studies

A pivotal study examined the anti-inflammatory effects of PHA-408 in rat models exposed to lipopolysaccharide (LPS) and cigarette smoke (CS). The results demonstrated that:

  • Neutrophil Influx : PHA-408 significantly reduced neutrophil influx into bronchoalveolar lavage (BAL) fluid following LPS and CS exposure. High doses (45 mg/kg) effectively decreased neutrophil counts at multiple time points (1, 4, and 24 hours post-exposure).
  • Macrophage Count : The compound increased macrophage numbers only at the 1-hour mark post-exposure but not thereafter, indicating a transient effect on macrophage recruitment .

The study's findings underscore the dose-dependent efficacy of PHA-408 in mitigating inflammatory responses.

Cytokine Production

In vitro experiments have shown that PHA-408 can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 when cells are stimulated with LPS. This inhibition was measured using MSD technology to quantify cytokine levels, reinforcing PHA-408's role as an anti-inflammatory agent .

Summary Table of Biological Activity

Parameter PHA-408
Chemical Structure IKKβ Inhibitor
IC50 (in vitro) 40 ± 2 nM
EC50 (in vivo) 27–29 mg/kg
Half-life 3.4 hours
Oral Bioavailability 50–60%
Effect on Neutrophils Significant reduction post-LPS/CS
Effect on Macrophages Increase at 1 hour only
Cytokine Inhibition Reduces TNF-α and IL-6 production

属性

IUPAC Name

8-[[5-chloro-2-(4-methylpiperazin-1-yl)pyridine-4-carbonyl]amino]-1-(4-fluorophenyl)-4,5-dihydrobenzo[g]indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27ClFN7O2/c1-36-10-12-37(13-11-36)25-15-23(24(30)16-33-25)29(40)34-19-6-2-17-3-9-21-26(28(32)39)35-38(27(21)22(17)14-19)20-7-4-18(31)5-8-20/h2,4-8,14-16H,3,9-13H2,1H3,(H2,32,39)(H,34,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEZHGHFWIHCGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C(=C2)C(=O)NC3=CC4=C(CCC5=C4N(N=C5C(=O)N)C6=CC=C(C=C6)F)C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27ClFN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503555-55-3
Record name PHA-408
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503555553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHA-408
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K8XT2KBG3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PHA 408
Reactant of Route 2
Reactant of Route 2
PHA 408
Reactant of Route 3
Reactant of Route 3
PHA 408
Reactant of Route 4
Reactant of Route 4
PHA 408
Reactant of Route 5
Reactant of Route 5
PHA 408
Reactant of Route 6
Reactant of Route 6
PHA 408
Customer
Q & A

Q1: What is the primary mechanism of action of PHA-408 and how does it impact inflammation?

A: PHA-408, also known as 8-(5-chloro-2-(4-methylpiperazin-1-yl)isonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide, acts as a potent and selective inhibitor of IκB kinase-2 (IKK-2) [, , ]. IKK-2 is a key enzyme involved in the activation of the nuclear factor-κB (NF-κB) pathway, a critical regulator of inflammation []. By inhibiting IKK-2, PHA-408 prevents the phosphorylation and degradation of IκBα, a protein that normally sequesters NF-κB in the cytoplasm. This inhibition ultimately blocks the translocation of NF-κB to the nucleus, reducing the expression of pro-inflammatory mediators like cytokines and chemokines [, ].

Q2: What makes PHA-408 a unique tool for studying the NF-κB pathway?

A: Unlike other IKK-2 inhibitors, PHA-408 exhibits tight binding to its target with a slow off-rate []. This characteristic enables researchers to directly correlate the level of IKK-2 inhibition with downstream effects on NF-κB signaling, both ex vivo and in vivo []. This makes PHA-408 a valuable tool for dissecting the intricate mechanisms by which IKK-2 regulates inflammation.

Q3: Has PHA-408 demonstrated efficacy in preclinical models of inflammatory diseases?

A: Yes, PHA-408 has shown promising anti-inflammatory activity in various preclinical models. In a rat model of arthritis, oral administration of PHA-408 effectively suppressed joint inflammation and pathology []. Furthermore, in a rat model of airway inflammation induced by inhaled lipopolysaccharide, both oral and intratracheal administration of PHA-408 significantly reduced neutrophil infiltration and cytokine production in the lungs [].

Q4: What is the significance of developing an IKK-2 inhibitor specifically for local delivery to the lungs?

A: Local delivery of IKK-2 inhibitors directly to the lungs, such as via inhalation, offers a targeted approach for treating inflammatory pulmonary diseases like asthma and COPD []. By minimizing systemic exposure, this strategy could potentially reduce the risk of off-target effects associated with systemic IKK-2 inhibition []. PF-184, a close analog of PHA-408 designed for high systemic clearance, has shown comparable efficacy to inhaled fluticasone in reducing airway inflammation in preclinical studies [].

Q5: Are there any known challenges in using PHA-408 as a therapeutic agent?

A: One challenge identified in preclinical studies is the need to achieve sufficient drug exposure for optimal efficacy []. Pharmacokinetic modeling and steady-state delivery strategies have been employed to address this and establish a clearer dose-response relationship []. Additionally, further research is needed to fully elucidate the long-term safety profile of PHA-408 and its potential for clinical translation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。